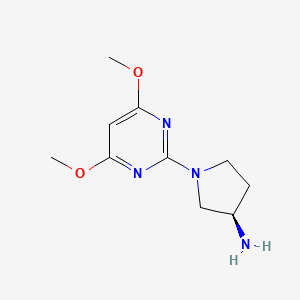![molecular formula C14H17NO6S B7338242 4-[(2R)-2-methoxy-2-phenylacetyl]-1,1-dioxo-1,4-thiazinane-3-carboxylic acid](/img/structure/B7338242.png)
4-[(2R)-2-methoxy-2-phenylacetyl]-1,1-dioxo-1,4-thiazinane-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2R)-2-methoxy-2-phenylacetyl]-1,1-dioxo-1,4-thiazinane-3-carboxylic acid is a synthetic compound that has shown potential in scientific research applications. It is a member of the thiazinane family of compounds and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用机制
The mechanism of action of 4-[(2R)-2-methoxy-2-phenylacetyl]-1,1-dioxo-1,4-thiazinane-3-carboxylic acid is not fully understood. However, it is believed to work by inhibiting the growth and replication of bacteria and fungi. It may also work by disrupting the cell membrane or cell wall of these microorganisms.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. It has been studied for its potential use as a therapeutic agent for the treatment of bacterial and fungal infections. Additionally, it has been studied for its potential use as a tool in the study of the mechanism of action of other thiazinane compounds.
实验室实验的优点和局限性
The advantages of using 4-[(2R)-2-methoxy-2-phenylacetyl]-1,1-dioxo-1,4-thiazinane-3-carboxylic acid in lab experiments include its high purity and yield, low toxicity, and potential use in the development of new antibiotics. However, its limitations include the limited understanding of its mechanism of action and the need for further research to fully understand its potential uses.
未来方向
There are several potential future directions for the study of 4-[(2R)-2-methoxy-2-phenylacetyl]-1,1-dioxo-1,4-thiazinane-3-carboxylic acid. These include:
1. Further studies on the mechanism of action of this compound to better understand its potential uses in the development of new antibiotics.
2. Studies on the potential use of this compound as a starting material for the synthesis of other thiazinane compounds.
3. Studies on the potential use of this compound as a tool in the study of the mechanism of action of other thiazinane compounds.
4. Studies on the potential use of this compound as a therapeutic agent for the treatment of bacterial and fungal infections.
Conclusion:
This compound is a synthetic compound that has shown potential in scientific research applications. It has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Further research is needed to fully understand its potential uses and applications.
合成方法
The synthesis of 4-[(2R)-2-methoxy-2-phenylacetyl]-1,1-dioxo-1,4-thiazinane-3-carboxylic acid involves the reaction of 2-methoxy-2-phenylacetic acid with thiosemicarbazide in the presence of a catalyst. The resulting intermediate is then reacted with acetic anhydride to form the final product. This method has been optimized to yield high purity and yield of the compound.
科学研究应用
4-[(2R)-2-methoxy-2-phenylacetyl]-1,1-dioxo-1,4-thiazinane-3-carboxylic acid has been studied for its potential use in scientific research. It has been shown to have antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, it has been studied for its potential use as a starting material for the synthesis of other thiazinane compounds.
属性
IUPAC Name |
4-[(2R)-2-methoxy-2-phenylacetyl]-1,1-dioxo-1,4-thiazinane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6S/c1-21-12(10-5-3-2-4-6-10)13(16)15-7-8-22(19,20)9-11(15)14(17)18/h2-6,11-12H,7-9H2,1H3,(H,17,18)/t11?,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLXDQYURISAJY-PIJUOVFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)N2CCS(=O)(=O)CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H](C1=CC=CC=C1)C(=O)N2CCS(=O)(=O)CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(3-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]-1-methylcyclobutan-1-ol](/img/structure/B7338164.png)
![3-[(5-Bromopyrimidin-4-yl)amino]-1-methylcyclobutan-1-ol](/img/structure/B7338170.png)
![3-[(3-Hydroxy-3-methylcyclobutyl)amino]pyrazine-2-carbonitrile](/img/structure/B7338173.png)

![N-[[(1S,4R)-2-bicyclo[2.2.1]heptanyl]sulfonyl]-3,4-dihydro-2H-chromene-2-carboxamide](/img/structure/B7338180.png)
![3-(3-methylimidazol-4-yl)-5-[(1S,2R)-1-methyl-2-phenylcyclopropyl]-1,2,4-oxadiazole](/img/structure/B7338194.png)


![1-(4,4-dimethyl-5,6-dihydrocyclopenta[d][1,3]thiazol-2-yl)-3-[(1R,2R)-2-methylsulfonylcyclohexyl]urea](/img/structure/B7338216.png)
![(3R,4R)-1-[(5,5-dimethyloxolan-2-yl)methyl]-4-(trifluoromethyl)pyrrolidine-3-carboxamide](/img/structure/B7338220.png)
![4-[(3R,4R)-3-carbamoyl-4-(trifluoromethyl)pyrrolidin-1-yl]sulfonyl-3-methylbenzoic acid](/img/structure/B7338238.png)
![4-(2-hydroxyethyl)-N-[(1R,2R)-2-methoxycyclopentyl]azepane-1-carboxamide](/img/structure/B7338244.png)
![1-[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-2-(3-cyclopentylazetidin-1-yl)ethane-1,2-dione](/img/structure/B7338249.png)
![N-[[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]methyl]-1-oxoisochromene-4-carboxamide](/img/structure/B7338260.png)
